molecular formula C19H14N2O6 B2749849 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105200-93-8

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2749849
CAS RN: 1105200-93-8
M. Wt: 366.329
InChI Key: DBMCGESPEDMFLU-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14N2O6 and its molecular weight is 366.329. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activities against various human cancer cell lines, including HeLa, A549, and MCF-7 . Some derivatives have shown potent growth inhibition properties with IC50 values generally below 5 μM. For instance, one derivative exhibited potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . These findings suggest that the compound and its derivatives could be developed as potential antitumor agents.

Anticancer Evaluation

Further research into the compound’s structure led to the design of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which were evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The study identified specific derivatives with IC50 values ranging from 328 to 644 nM, indicating significant potential in cancer treatment .

Cell Cycle Arrest and Apoptosis Induction

One of the compound’s derivatives caused cell cycle arrest at the S phase and induced apoptosis in acute lymphoblastic leukemia cancer cells . This mechanism of action is crucial for the development of anticancer therapies, as it can lead to the selective elimination of cancer cells.

Antioxidant Activity

Derivatives of the compound have been synthesized and evaluated for their antioxidant activity . The research focused on the synthesis of new derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents . The antioxidant properties of these compounds could make them suitable for use in treating oxidative stress-related diseases.

Sedative and Hypotensive Effects

The 1,3-benzodioxole moiety, a structural component of the compound, has been reported to possess sedative and hypotensive activities . This suggests that the compound could have potential applications in the development of new sedatives or blood pressure-lowering medications.

Anticonvulsant and Antibacterial Properties

Compounds containing the 1,3-benzodioxole structure have also been found to exhibit anticonvulsant and antibacterial activities . This opens up possibilities for the compound to be used in the creation of new treatments for bacterial infections and seizure disorders.

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-19(12-2-4-15-18(6-12)26-10-24-15)20-8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMCGESPEDMFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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